
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is a complex fused heterocyclic compound. It contains multiple aromatic rings, including pyrrole and furan rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions to form the fused heterocyclic structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying the reactivity of fused heterocycles.
Biology: This compound is investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes and receptors.
Medicine: Due to its structural similarity to other biologically active compounds, it is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused heterocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being investigated .
Comparison with Similar Compounds
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is unique due to its specific arrangement of fused rings. Similar compounds include:
Pyrrolo(2,1-f)(1,2,4)triazine: Known for its use in kinase inhibitors and nucleoside drugs.
Benzofuro(2,3-d)pyrimidine: Another fused heterocycle with potential biological activity.
Indolo(2,3-b)quinoline: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific combination of pyrrole, furan, and triazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
72499-69-5 |
|---|---|
Molecular Formula |
C16H9N3O |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
20-oxa-4,9,10-triazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C16H9N3O/c1-2-5-14-10(4-1)11-8-12-13(9-15(11)20-14)19-7-3-6-16(19)18-17-12/h1-9H |
InChI Key |
VDGWOCSQIGJOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
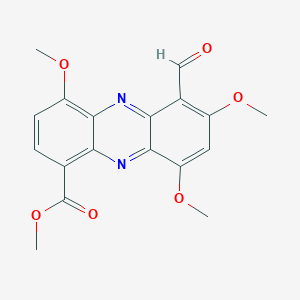
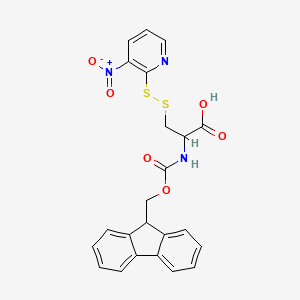

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

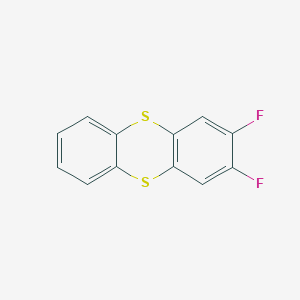
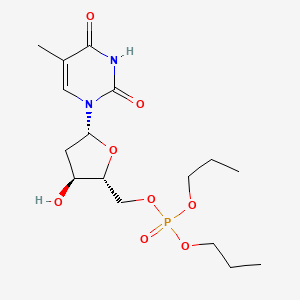
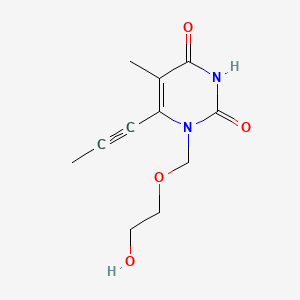

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)



